[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine
CAS No.: 92083-17-5
Cat. No.: VC2461750
Molecular Formula: C15H16N2
Molecular Weight: 224.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92083-17-5 |
|---|---|
| Molecular Formula | C15H16N2 |
| Molecular Weight | 224.3 g/mol |
| IUPAC Name | [2-(2,3-dihydroindol-1-yl)phenyl]methanamine |
| Standard InChI | InChI=1S/C15H16N2/c16-11-13-6-2-4-8-15(13)17-10-9-12-5-1-3-7-14(12)17/h1-8H,9-11,16H2 |
| Standard InChI Key | FATZZJYNNQYICP-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)C3=CC=CC=C3CN |
| Canonical SMILES | C1CN(C2=CC=CC=C21)C3=CC=CC=C3CN |
Introduction
Chemical Identity and Properties
[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine is characterized by the following chemical identifiers and physical properties:
| Property | Value |
|---|---|
| CAS Number | 92083-17-5 |
| Molecular Formula | C₁₅H₁₆N₂ |
| Molecular Weight | 224.30 g/mol |
| MDL Number | MFCD08699754 |
| SMILES Code | NCC1=CC=CC=C1N2CCC3=C2C=CC=C3 |
| Alternative Names | (2-(Indolin-1-yl)phenyl)methanamine |
| Physical State | Solid |
| Storage Conditions | Sealed in dry conditions, 2-8°C |
The compound consists of a 2,3-dihydro-1H-indol-1-yl (indoline) moiety directly attached to the ortho position of a phenyl ring that also carries a methanamine group . This structural arrangement creates a molecule with two nitrogen atoms in different chemical environments: a tertiary amine within the indoline structure and a primary amine in the methanamine group. This dual nitrogen functionality provides diverse reactivity profiles that can be exploited in synthetic applications.
Structural Features and Characteristics
The structure of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine incorporates several significant features:
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An indoline scaffold (2,3-dihydro-1H-indole), which is a partially reduced indole system with the pyrrole portion saturated
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A direct connection between the nitrogen of the indoline and the phenyl ring
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A primary amine group (-CH₂NH₂) attached to the phenyl ring
The spatial arrangement of these components creates a three-dimensional structure with potential for specific molecular recognition in biological systems. The indoline portion provides a relatively rigid bicyclic system, while the benzylamine segment offers more conformational flexibility.
The relatively high pricing suggests that the compound is primarily supplied for research purposes rather than bulk industrial applications .
Structural Analogs and Related Compounds
Several structurally related compounds provide context for understanding the potential properties and applications of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine:
Direct Structural Analogs
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{4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl}methanamine: This compound features a similar arrangement of functional groups but with the indoline connected to the phenyl ring via a methylene bridge rather than directly .
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(1-Methyl-1H-indol-2-yl)methanamine: Contains a fully unsaturated indole ring rather than the reduced indoline, with the amine group attached directly to the heterocycle rather than to a separate phenyl ring.
Comparison with Related Structures
| Compound | Structural Relationship | Key Differences |
|---|---|---|
| [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine | Reference structure | - |
| {4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl}methanamine | Close analog | Contains methylene spacer between indoline and phenyl; para- vs. ortho-substitution pattern |
| (1-Methyl-1H-indol-2-yl)methanamine | Related indole | Fully unsaturated indole vs. indoline; direct attachment of amine to heterocycle |
| 2-(2,3-Dihydro-1H-indol-3-yl)ethanamine | Related indole | Amine on side chain at position 3; NH indoline vs. N-aryl indoline |
The structural variations among these compounds would be expected to result in different physicochemical properties and potentially different biological activities.
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